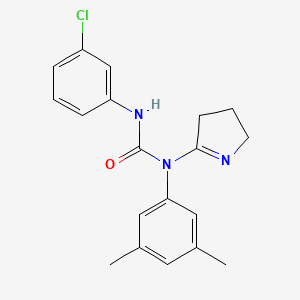

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea

Description

3-(3-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea is a urea derivative featuring a unique structural framework. The molecule consists of two aromatic moieties (3-chlorophenyl and 3,5-dimethylphenyl) linked via a urea bridge, with an additional 3,4-dihydro-2H-pyrrol-5-yl group contributing to its heterocyclic complexity. The 3-chlorophenyl group introduces electron-withdrawing properties, while the 3,5-dimethylphenyl substituent provides steric bulk and electron-donating effects. This compound’s structural diversity positions it as a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to urea-based inhibitors.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-13-9-14(2)11-17(10-13)23(18-7-4-8-21-18)19(24)22-16-6-3-5-15(20)12-16/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGOUJLYBDKHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea typically involves the reaction of 3-chloroaniline, 3,5-dimethylaniline, and a suitable isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding nitro or hydroxyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound might be used in the production of polymers, resins, or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea with structurally analogous compounds, focusing on synthesis yields, molecular weights, and substituent effects.

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chlorophenyl group (electron-withdrawing) contrasts with 3-methoxyphenyl (electron-donating) in compound 6l . The 3,5-dimethylphenyl group in the target compound introduces steric hindrance and electron-donating effects, similar to 11n’s 3,4-dimethylphenyl substituent . Such groups may reduce metabolic degradation compared to halogenated analogs like 6m or 6o.

- Heterocyclic Modifications: The thiazol-piperazine moiety in compounds (e.g., 11f, 11o) significantly increases molecular weight (>500 Da) compared to simpler analogs in (268–373 Da) . This suggests the target compound, lacking this bulky group, may exhibit improved bioavailability due to a lower molecular weight.

Synthetic Yields :

Hypothetical Pharmacological Implications

- The 3-chlorophenyl and 3,5-dimethylphenyl groups in the target compound may synergize to balance lipophilicity and target affinity, contrasting with mono-substituted analogs like 6l or 6m.

- Compared to piperazine-thiazol derivatives (e.g., 11f, 11o), the absence of a charged piperazine group in the target compound could reduce off-target interactions, a common issue with highly polar scaffolds .

Biological Activity

The compound 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea is a synthetic organic molecule that belongs to the class of urea derivatives. Its unique structure, which includes a chlorophenyl group and a pyrrole moiety, suggests potential biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant research findings, and potential applications in medicinal chemistry.

Structure and Composition

The molecular formula for 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea is , with a molecular weight of 327.8 g/mol. The compound features:

- Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.

- Pyrrole ring : Known for its biological significance and potential pharmacological effects.

- Dimethylphenyl group : May contribute to the compound's overall stability and reactivity.

Synthesis

The synthesis typically involves the reaction of 3-chloroaniline with 3,4-dihydro-2H-pyrrole and a suitable isocyanate in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, often catalyzed by bases such as triethylamine .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in critical cellular pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Antimycobacterial Activity

Recent studies have highlighted the potential of similar compounds targeting the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis. Computational models suggest that derivatives of pyrrole exhibit promising binding affinities to MmpL3, indicating potential for developing new antimycobacterial agents .

Antiviral Potential

Compounds with structural similarities have shown antiviral properties against various viruses. For instance, some derivatives exhibit significant activity against HIV and influenza viruses, suggesting that modifications in structure can enhance efficacy against viral targets .

Comparative Analysis

Study on Antimycobacterial Activity

In a comparative study involving several derivatives targeting MmpL3, compounds similar to 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea were evaluated for their efficacy against multidrug-resistant strains of M. tuberculosis. The study reported submicromolar concentrations required for effective inhibition, showcasing the potential for developing new therapeutics against resistant strains .

Study on Antiviral Effects

Another investigation focused on the antiviral properties of structurally related compounds demonstrated significant inhibitory effects on HIV replication in vitro. The study highlighted structure-activity relationships that could guide future modifications to enhance potency .

Q & A

Q. What are the recommended synthetic pathways for 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this compound, a plausible route would involve reacting 3-chlorophenyl isocyanate with 3,4-dihydro-2H-pyrrol-5-amine and 3,5-dimethylphenylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is essential to neutralize HCl byproducts . Optimization parameters include:

- Solvent selection : Polar aprotic solvents enhance reaction efficiency.

- Catalyst use : Bases like triethylamine improve yield by preventing side reactions.

- Temperature control : Reflux ensures sufficient energy for coupling without decomposition.

Table 1 summarizes critical synthesis parameters.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane or toluene | |

| Catalyst | Triethylamine | |

| Temperature | Reflux (70–110°C) | |

| Reaction Time | 12–24 hours (monitored via TLC) |

Q. What analytical techniques are most effective for characterizing this urea derivative?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and purity by identifying aromatic protons (δ 6.5–8.0 ppm) and urea NH groups (δ 8.5–9.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₉ClN₃O: ~348.12).

- HPLC-PDA : Assesses purity (>95% by area normalization) and stability under varying pH .

- Polar Surface Area (PSA) : Computational tools (e.g., ChemAxon) predict PSA (>70 Ų), indicating low membrane permeability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies :

- Phase 1 (Laboratory) :

- Abiotic degradation : Hydrolysis/photolysis under controlled pH/UV conditions.

- Biotic transformation : Use soil microcosms to assess microbial degradation rates.

- Phase 2 (Field) :

- Partitioning studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd).

- Ecotoxicity assays : Evaluate effects on Daphnia magna (EC₅₀) and soil nematodes.

- Data Integration : Combine results with QSAR models to predict bioaccumulation and persistence .

Q. How should contradictions in bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often arise from variability in experimental design. Apply the following framework:

- Replicate Design : Use randomized block designs with split plots (e.g., four replicates, five plants per block) to account for biological variability .

- Dose-Response Validation : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate to establish EC₅₀ consistency.

- Meta-Analysis : Pool data from independent studies using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .

- Mechanistic Follow-Up : Use RNA-seq or proteomics to confirm target engagement (e.g., kinase inhibition) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cellular systems?

- Methodological Answer :

- Target Identification :

- Chemical Proteomics : Use affinity-based pull-down assays with a biotinylated analog.

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify resistance genes.

- Pathway Analysis :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map affected pathways.

- Kinase Profiling : Test against a panel of 100+ kinases to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.